
2-Bromo-5-chloropyridin-3-ol
説明
2-Bromo-5-chloropyridin-3-ol, also known as 2-BCP, is a heterocyclic compound that has been used in a variety of scientific fields. It is a versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. In recent years, its use in the field of drug discovery has gained considerable attention due to its ability to modulate various biochemical and physiological processes.
科学的研究の応用
Selective Amination
- Selective Amination of Polyhalopyridines: A study demonstrated the successful amination of 5-bromo-2-chloropyridine, resulting in high yields of aminated products, showcasing its potential in organic synthesis (Ji, Li, & Bunnelle, 2003).
Halogen Exchange
- Halogen/Halogen Displacement in Pyridines: Another significant application is the halogen exchange in various halopyridines, indicating the versatility of 2-Bromo-5-chloropyridin-3-ol in different chemical reactions (Schlosser & Cottet, 2002).
Synthesis of 2-Arylpyridines
- Sequential Palladium-Catalysed Reactions: The compound facilitates the synthesis of a variety of 2-arylpyridines through direct arylation and Suzuki coupling, highlighting its role in complex organic syntheses (Baloch et al., 2012).
Vibrational Spectra and Structure Analysis
- Vibrational Spectra and Structure: Detailed vibrational spectra and structural analyses of various halopyridines, including this compound, provide insights into their molecular structures, crucial for further applications in material science (Boopalachandran, Sheu, & Laane, 2012).
Density Functional Theory Studies
- Spectroscopic and Theoretical Studies: Density functional theory studies have been conducted on similar compounds to understand their electronic properties, which are vital in the design of new materials and drugs (Vural & Kara, 2017).
Crystal Structure and Biological Activity
- Crystal Structure and Biological Activity Analysis: The synthesis and crystal structure analysis of compounds derived from this compound reveal their potential in biological applications, such as antiviral and fungicidal activities (Li et al., 2015).
Catalysis and Synthesis
- Hydrodehalogenation Catalysis: It has been used in studies exploring hydrodehalogenation reactions over palladium catalysts, crucial in pharmaceutical synthesis (Gurovets, Sharf, & Belen'kii, 1985).
Nucleophilic Aromatic Substitution
- Nucleophilic Aromatic Substitution Reactions: The compound is pivotal in studies involving nucleophilic aromatic substitution, underpinning its significance in organic synthesis (Begouin, Peixoto, & Queiroz, 2013).
Electrocatalysis
- Electrocatalytic Synthesis: Research has been conducted on the electrocatalytic synthesis of aminonicotinic acid from similar compounds, highlighting its potential in electrochemistry (Gennaro et al., 2004).
Safety and Hazards
“2-Bromo-5-chloropyridin-3-ol” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
2-bromo-5-chloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-5-4(9)1-3(7)2-8-5/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEWQBDKAZUKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563472 | |
| Record name | 2-Bromo-5-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127561-70-0 | |
| Record name | 2-Bromo-5-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B145032.png)
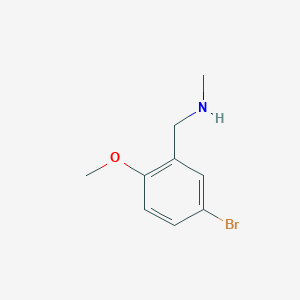



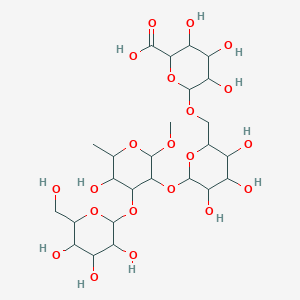
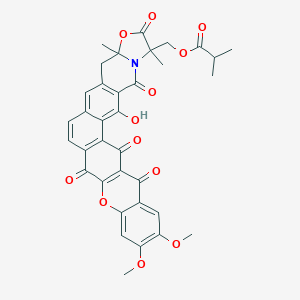
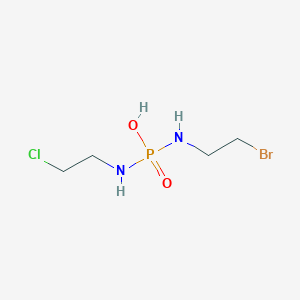
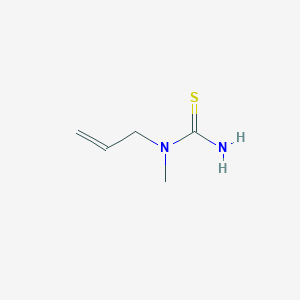

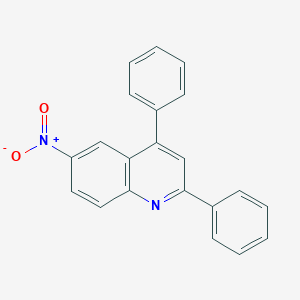
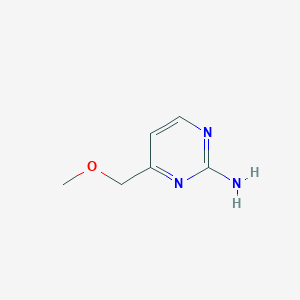

![Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B145063.png)
